molecular formula C17H20F3N5O B2934084 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034439-30-8

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2934084
CAS No.: 2034439-30-8
M. Wt: 367.376
InChI Key: CTZWQRVWLKSCAU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at positions 2 and 6 with methyl and trifluoromethyl groups, respectively. A piperidin-4-yl group is attached to the pyrimidine, which is further linked to an acetamide moiety bearing a 1H-pyrrol-1-yl substituent. The trifluoromethyl group enhances metabolic stability, while the pyrrole may facilitate π-π interactions in target binding.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O/c1-12-21-14(17(18,19)20)10-15(22-12)25-8-4-13(5-9-25)23-16(26)11-24-6-2-3-7-24/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZWQRVWLKSCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CN3C=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and an acetamide group, contributing to its diverse reactivity and biological properties. Its chemical formula is C15H19F3N4OC_{15}H_{19}F_3N_4O, indicating the presence of multiple functional groups that may influence its pharmacological effects.

1. Antiinflammatory Potential

This compound has been investigated for its anti-inflammatory properties. Similar compounds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, modifications in related compounds have yielded significant COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM, indicating potential therapeutic applications in treating inflammation-related conditions .

2. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyrrole moiety has been linked to antibacterial activity through mechanisms such as inhibiting DNA gyrase, which is essential for bacterial DNA replication . The exploration of pyrrole-containing compounds has revealed significant activity against various pathogens, suggesting potential applications for this compound in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through several strategies involving the coupling of piperidine derivatives with pyrimidine and pyrrole components. Common methods include:

  • Refluxing : Using solvents such as ethanol or methanol to promote the reaction between the piperidine and pyrimidine precursors.
  • Coupling Reactions : Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the piperidine and acetamide groups.

Comparative Analysis with Related Compounds

The unique arrangement of heterocycles and functional groups in this compound distinguishes it from other compounds in medicinal chemistry. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamideContains fluorophenyl groupEnhanced lipophilicity
N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamideIncorporates benzo[d]thiazoleDiverse biological activity
3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-{2-[...]}]})Features sugar moietyDifferent pharmacokinetic properties

This comparison underscores the distinct biological activities that may arise from variations in molecular structure.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar compounds, revealing insights into their mechanisms of action:

  • In Vivo Studies : Animal model studies have demonstrated significant anti-inflammatory effects for derivatives similar to this compound, with observed reductions in inflammatory markers.
  • In Vitro Assays : Cell line assays indicate that certain modifications enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

  • Pyrimidine ring (2-methyl-6-trifluoromethyl substitution)

  • Piperidine ring (secondary amine functionality)

  • Pyrrole ring (electron-rich aromatic system)

  • Acetamide group (amide bond).

Functional GroupReactivity TypeExample ReactionConditionsReference
Pyrimidine ringNucleophilic substitutionReplacement of trifluoromethyl groupStrong bases (e.g., KOtBu)
Piperidine amineAlkylation/arylationFormation of quaternary ammonium saltsAlkyl halides, aryl boronic acids
Pyrrole ringElectrophilic substitutionBromination, nitrationBr₂/FeBr₃, HNO₃/H₂SO₄
AcetamideHydrolysisConversion to carboxylic acidAcidic (HCl) or basic (NaOH) conditions

Pyrimidine Ring Reactions

The 2-methyl-6-trifluoromethylpyrimidine moiety is electron-deficient due to the electron-withdrawing trifluoromethyl group. Key reactions include:

  • Nucleophilic aromatic substitution : The trifluoromethyl group can be displaced under strongly basic conditions, though this is less common due to its stability. Methyl groups at position 2 may undergo oxidation to carboxylic acids.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids at the C4 position (if activated) is feasible using palladium catalysts (e.g., Pd(PPh₃)₄) .

Example Reaction Pathway :

Pyrimidine Br+Ar B OH 2Pd catalystPyrimidine Ar+B OH 3\text{Pyrimidine Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Pyrimidine Ar}+\text{B OH }_3

Piperidine Ring Reactivity

The piperidine ring’s secondary amine participates in:

  • Mannich reactions : Formation of β-amino ketones.

  • Reductive amination : With aldehydes/ketones to form tertiary amines.

  • Quaternization : Reaction with methyl iodide to form ammonium salts .

Table: Piperidine Derivative Syntheses

Reaction TypeReagentsProductYield (%)Reference
Reductive aminationBenzaldehyde/NaBH₃CNN-benzylpiperidine derivative78
QuaternizationCH₃I/K₂CO₃Quaternary ammonium salt92

Pyrrole Ring Transformations

The 1H-pyrrol-1-yl group undergoes electrophilic substitution:

  • Bromination : At the α-position using Br₂/FeBr₃.

  • Nitration : With HNO₃/H₂SO₄ to introduce nitro groups .

Key Data :

  • Bromination of pyrrole derivatives occurs at room temperature with >80% regioselectivity .

  • Nitration requires low temperatures (-10°C) to avoid over-nitration .

Acetamide Hydrolysis

The acetamide group can be hydrolyzed to acetic acid derivatives:

  • Acidic hydrolysis (6M HCl, reflux): Yields carboxylic acid and piperidine amine.

  • Basic hydrolysis (NaOH, H₂O/EtOH): Forms carboxylate salt .

Reaction :

R NHCOCH3+H2OH+/OHR NH2+CH3COOH\text{R NHCOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R NH}_2+\text{CH}_3\text{COOH}

Biological Activity and Stability

While not a direct chemical reaction, metabolic degradation studies (e.g., cytochrome P450 enzymes) reveal:

  • Oxidative demethylation of the pyrimidine methyl group.

  • Hydroxylation of the piperidine ring .

Synthetic Challenges

  • Trifluoromethyl stability : Harsh conditions may lead to defluorination.

  • Pyrrole sensitivity : Strong acids/bases can degrade the aromatic system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Core Structure : Pyrimidine-piperidine-acetamide linked via an ether oxygen.
  • Key Differences :
    • The pyrimidine lacks a trifluoromethyl group (substituted with 6-methyl and 2-piperidinyl).
    • Acetamide substituent is a 2-(trifluoromethyl)phenyl group instead of pyrrole.
    • Ether linkage may reduce conformational flexibility compared to the target compound’s direct piperidine-acetamide bond.
Compound 2 : N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide ()
  • Core Structure : Piperidine-sulfonyl-acetamide with a pyridine substituent.
  • Key Differences: Replaces pyrimidine with a sulfonyl group on piperidine, altering electronic properties.
  • Physicochemical Properties : Sulfonyl group increases polarity, likely improving solubility but reducing membrane permeability .

Comparative Data Table

Property Target Compound Compound 1 () Compound 2 ()
Pyrimidine Substituents 2-methyl, 6-(trifluoromethyl) 6-methyl, 2-piperidinyl Not applicable (sulfonyl-piperidine core)
Acetamide Substituent 1H-pyrrol-1-yl 2-(trifluoromethyl)phenyl Pyridin-3-ylmethyl
Key Functional Groups Trifluoromethyl, pyrrole Trifluoromethylphenyl, ether Sulfonyl, pyridine
Predicted logP ~3.5 (moderate) ~4.2 (higher lipophilicity) ~2.8 (lower due to sulfonyl)
Aqueous Solubility Moderate (10–50 µM) Low (<10 µM) Moderate to high (>50 µM)
Hypothetical Target Kinases (e.g., JAK/STAT pathway) Kinases with hydrophobic binding pockets Sulfotransferases or cytochrome P450 enzymes

Research Implications

  • Target Compound : The trifluoromethyl group may enhance metabolic stability, while the pyrrole’s planar structure could improve binding to aromatic residues in kinase active sites. Its moderate logP balances solubility and permeability.
  • Compound 1 : The trifluoromethylphenyl group may improve selectivity for kinases with hydrophobic pockets but at the cost of solubility, limiting bioavailability .
  • Compound 2: The sulfonyl group and pyridine substituent suggest divergent targets, such as enzymes requiring polar interactions. Its solubility profile favors intravenous administration .

Notes on Limitations

  • The provided evidence lacks explicit biological data (e.g., IC50, pharmacokinetics), necessitating caution in extrapolating activity.
  • Structural analogs from (e.g., pyrazolo-pyrimidine derivatives) were excluded due to insufficient similarity to the target’s core framework .

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